![molecular formula C22H12ClF2N3 B2839937 6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-21-0](/img/structure/B2839937.png)
6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. This compound is a pyrazoloquinoline derivative that has been synthesized using various methods. It has been found to have significant pharmacological activity, making it a valuable tool in the study of various biological processes.
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound 6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline and its derivatives are of significant interest in the field of chemical synthesis. Researchers have explored its synthesis pathways and potential as a precursor for various heterocyclic compounds. For instance, one study detailed the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline via 1,3-dipolar cycloaddition reactions, showcasing the versatility of related chemical structures in producing complex heterocyclic systems (Kim et al., 1990).
Optical and Photophysical Properties
The optical and photophysical properties of pyrazoloquinoline derivatives have been extensively studied, demonstrating their potential in luminescent and electroluminescent applications. Research shows that these compounds exhibit significant shifts in optical absorption and fluorescence spectra, influenced by solvent polarity and molecular structure modifications (Danel et al., 2010). Such properties are crucial for the development of organic fluorescent materials and molecular sensors, with some studies focusing on the design of brightly emissive molecular sensors based on these chromophores (Rurack et al., 2002).
Application in Molecular Sensors and Logic Gates
The potential of 6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline derivatives in the development of molecular sensors and logic gates has been explored, leveraging their photophysical characteristics. These compounds have been integrated into fluorophore-spacer-receptor systems, demonstrating their utility in creating sensors that exhibit fluorescence enhancement upon analyte detection (Rurack et al., 2002). Moreover, the reversible quenching of fluorescence by protonation in certain derivatives highlights their potential in sensing applications, where fluorescence properties can be modulated by environmental conditions (Mu et al., 2010).
properties
IUPAC Name |
6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-19-6-2-5-17-21(19)26-12-18-20(13-7-9-14(24)10-8-13)27-28(22(17)18)16-4-1-3-15(25)11-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMPEMKNFVHEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
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